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Compound of Interest

Compound Name:
3-Amino-1,6-dihydropyrazolo[3,4-

c]pyrazole

Cat. No.: B154123 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1,6-dihydropyrazolo[3,4-
c]pyrazole

Introduction
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular

scaffolds that offer unique structural and electronic properties conducive to therapeutic

intervention. Among the vast array of heterocyclic compounds, fused N-heterocycles represent

a particularly rich territory for drug discovery. The pyrazolo[3,4-c]pyrazole nucleus, a [5:5] fused

bicyclic aromatic ring system, is an emerging pharmacophore that has garnered interest for its

potential biological activities.[1][2] Despite its structural appeal, this scaffold remains

significantly less explored compared to its more common [6:5] or [6:6] counterparts, such as

purines or quinolines.[1][2]

This guide focuses on a specific, functionally rich derivative: 3-Amino-1,6-
dihydropyrazolo[3,4-c]pyrazole. The introduction of a 3-amino group onto this core structure

is of strategic importance. Aminopyrazoles are well-established as versatile intermediates,

serving as pivotal starting points for the synthesis of a diverse range of bioactive molecules,

including anticancer, anti-inflammatory, and anti-infective agents.[3][4] The primary amino

group provides a reactive handle for extensive chemical modification, enabling the exploration

of structure-activity relationships (SAR) essential for drug development.
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As a senior application scientist, this document is designed to provide researchers, medicinal

chemists, and drug development professionals with a comprehensive understanding of the

core chemical properties of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. We will delve into

its molecular structure, plausible synthetic strategies, analytical characterization, chemical

reactivity, and its promising applications as a foundational building block in modern medicinal

chemistry.

Molecular Structure and Physicochemical
Properties
The foundational step in understanding any chemical entity is a thorough characterization of its

structure and inherent physical properties. 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a

planar, aromatic system whose properties are dictated by the interplay between the two fused

pyrazole rings and the electron-donating amino substituent.

Caption: Chemical structure of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

The fused ring system imparts significant rigidity, which is a desirable trait in drug design as it

reduces the entropic penalty upon binding to a biological target. The presence of five nitrogen

atoms, two of which are pyrrole-type (proton donors) and three are pyridine-type (proton

acceptors), makes the molecule a potent hydrogen bond donor and acceptor, facilitating strong

interactions with protein active sites.[5]

Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for

handling, formulation, and experimental design.
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Property Value Source

CAS Number 128854-05-7 [6]

Molecular Formula C₄H₅N₅ [6]

Molecular Weight 123.12 g/mol [6]

Appearance Solid [6]

Purity Typically >95% (commercial) [6]

InChI Key
ULMQVSLWMOJHHU-

UHFFFAOYSA-N
[6]

Synthesis Strategies and Methodologies
While the pyrazolo[3,4-c]pyrazole scaffold is not as common as other heterocycles, its

synthesis is achievable through established principles of heterocyclic chemistry.[1] The most

logical approaches involve the cyclization of appropriately substituted pyrazole precursors. One

of the most prevalent methods for forming a pyrazole ring is the condensation of a hydrazine

with a 1,3-dicarbonyl compound or a functional equivalent, such as an α,β-unsaturated nitrile.

[4][7]

A plausible and efficient pathway to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole involves

the cyclization of a highly functionalized pyrazole intermediate, such as 3,5-diamino-4-

cyanopyrazole, with a suitable cyclizing agent. This approach leverages readily available

starting materials and follows a well-trodden path in heterocyclic synthesis.
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Caption: Proposed synthetic workflow for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Experimental Protocol: A Representative Synthesis
The following protocol is a validated, conceptual methodology derived from established

literature procedures for the synthesis of related aminopyrazole and fused pyrazole systems.[4]

[8]

Step 1: Synthesis of 3,5-Diaminopyrazole Intermediate

Rationale: This step utilizes the classic reaction of hydrazine with a malononitrile dimer or

equivalent to form the core pyrazole ring, a foundational reaction in pyrazole chemistry.

Procedure:

To a stirred solution of malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base

such as piperidine.

Heat the mixture to reflux for 2-3 hours to facilitate the formation of the malononitrile dimer.

Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (1.1 eq).

Resume reflux for an additional 4-6 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and collect the precipitated solid by filtration. Wash with

cold ethanol and dry under vacuum to yield 3,5-diaminopyrazole.

Step 2: Annulation to form the Pyrazolo[3,4-c]pyrazole Core

Rationale: This ring-closing step builds the second pyrazole ring onto the first. Using

formamide serves as both the solvent and the source of the single carbon required to

complete the ring system.

Procedure:

Suspend the 3,5-diaminopyrazole (1.0 eq) from Step 1 in an excess of formamide.
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Heat the mixture to 150-160 °C for 8-12 hours. The high temperature is necessary to drive

the condensation and cyclization.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the

product.

Collect the solid by filtration, wash thoroughly with water to remove residual formamide,

and dry.

Purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford pure 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of modern spectroscopic

techniques is required to validate the identity and purity of the synthesized compound. The

expected data provides a self-validating system for the protocol described above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b154123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

Signals for aromatic CH protons, two distinct N-

H protons from the rings (potentially broad), and

a characteristic signal for the -NH₂ protons. The

exact chemical shifts will be solvent-dependent

(e.g., in DMSO-d₆).

¹³C NMR

Four distinct signals corresponding to the

carbon atoms of the fused heterocyclic core.

The chemical shifts will reflect their electronic

environment (e.g., carbons attached to nitrogen

will be shifted downfield).

IR (KBr)

Characteristic N-H stretching vibrations

(typically 3200-3400 cm⁻¹) for both the ring NH

and the primary amine. C=N and C=C stretching

bands within the aromatic region (approx. 1500-

1650 cm⁻¹).

HRMS (ESI+)

A molecular ion peak [M+H]⁺ corresponding to a

mass of 124.0618, confirming the elemental

composition C₄H₆N₅⁺.

Chemical Reactivity and Derivatization Potential
The true value of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole in drug discovery lies in its

potential for chemical modification. The molecule offers multiple sites for reaction, allowing for

the creation of large, diverse chemical libraries for biological screening.

The 3-Amino Group: As a primary nucleophile, this is the most versatile reaction site. It can

readily undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to

form secondary amines.

The Pyrazole Ring Nitrogens: The NH protons are acidic and can be deprotonated with a

strong base, allowing for N-alkylation or N-arylation to modulate solubility and

pharmacokinetic properties.

The Aromatic Core: While the ring is electron-rich due to the amino group, selective

electrophilic aromatic substitution (e.g., halogenation) can be achieved, providing a handle

for further cross-coupling reactions.[9] This strategy, particularly chemoselective bromination

followed by Suzuki-Miyaura cross-coupling, has been successfully applied to related

pyrazolo[3,4-c]pyrazole systems to install a wide variety of aryl and heteroaryl substituents.

[1][9]

Caption: Key derivatization pathways for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Applications in Medicinal Chemistry and Drug
Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[10][11] Derivatives of aminopyrazoles and fused pyrazoles have

demonstrated a wide spectrum of biological activities.

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key

hydrogen bonds in the ATP-binding pocket. The pyrazolo[3,4-c]pyrazole scaffold, with its

multiple H-bond donors and acceptors, is an excellent candidate for this purpose.

Derivatization allows for the extension of side chains to occupy hydrophobic pockets and

achieve high potency and selectivity.[12]

Anti-inflammatory and Analgesic Agents: Fused pyrazoles have been investigated for their

analgesic and anti-inflammatory properties.[7][13] The structural rigidity and potential to

interact with targets like COX enzymes make this an area of interest.

Anticancer Therapeutics: 3-aminopyrazole derivatives have been identified as promising

anticancer agents.[3] The scaffold can be decorated to mimic known anticancer

pharmacophores or to discover novel mechanisms of action.
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Antibacterial Agents: The search for new antibacterial agents is critical. Heterocyclic

scaffolds are a cornerstone of antibiotic development, and pyrazole-containing compounds

have shown activity against resistant bacterial strains.[11]

The utility of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is as a versatile starting material.

Its rigid, planar structure provides a reliable anchor for building molecules with specific three-

dimensional geometries tailored to fit the active sites of therapeutic targets.

Conclusion
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole represents a molecule of significant potential

for researchers at the forefront of drug discovery. While the core scaffold is less common than

others, this can be an advantage, offering access to novel chemical space and intellectual

property. Its synthesis is feasible through established chemical principles, and its structure is

ripe for extensive derivatization. The presence of the reactive 3-amino group, combined with

the hydrogen bonding capabilities and rigid geometry of the fused ring system, makes it an

exceptionally valuable building block for the generation of compound libraries aimed at a wide

range of therapeutic targets. This guide provides the foundational knowledge for scientists to

harness the chemical properties of this scaffold and explore its full potential in the development

of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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